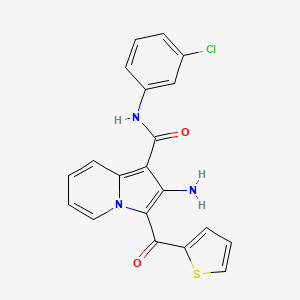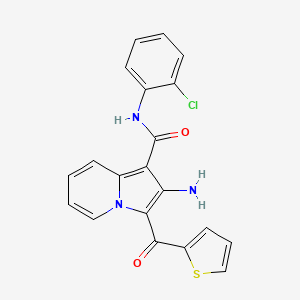![molecular formula C29H16F6N4O B15001359 2-Oxo-4-[3-(trifluoromethyl)phenyl]-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B15001359.png)
2-Oxo-4-[3-(trifluoromethyl)phenyl]-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-4-[3-(trifluoromethyl)phenyl]-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile is a complex organic compound characterized by the presence of trifluoromethyl groups and a quinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-[3-(trifluoromethyl)phenyl]-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactionsThe final steps often involve cyclization and nitrile formation under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-4-[3-(trifluoromethyl)phenyl]-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-Oxo-4-[3-(trifluoromethyl)phenyl]-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 2-Oxo-4-[3-(trifluoromethyl)phenyl]-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups and quinoline moiety play crucial roles in binding to these targets, leading to modulation of their activity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic Acid: Used in the study of raf-kinase inhibitors.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A privileged motif for catalyst development.
Uniqueness
2-Oxo-4-[3-(trifluoromethyl)phenyl]-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile is unique due to its specific combination of trifluoromethyl groups and quinoline moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C29H16F6N4O |
|---|---|
Poids moléculaire |
550.5 g/mol |
Nom IUPAC |
2-oxo-4-[3-(trifluoromethyl)phenyl]-6-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]phenyl]-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C29H16F6N4O/c30-28(31,32)18-3-1-2-17(12-18)22-14-25(39-27(40)23(22)15-36)16-4-7-20(8-5-16)38-24-10-11-37-26-13-19(29(33,34)35)6-9-21(24)26/h1-14H,(H,37,38)(H,39,40) |
Clé InChI |
HXBGROAHTBANCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=O)NC(=C2)C3=CC=C(C=C3)NC4=C5C=CC(=CC5=NC=C4)C(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ethyl-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B15001281.png)
![7-(4-chlorophenyl)-3-(3-fluorophenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15001289.png)
![Ethyl 2-[(3-chlorophenyl)formamido]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]propanoate](/img/structure/B15001303.png)
![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(ethylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15001310.png)

![3-(4-fluorophenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15001317.png)
![7-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15001321.png)
![7-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B15001324.png)
![1-(1H-benzimidazol-2-yl)-4-(3-hydroxy-4-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15001334.png)
![2-amino-7-[4-(benzyloxy)-3-methoxyphenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15001346.png)
![3-[2-[(3-Bromophenyl)methylidene]hydrazin-1-yl]-4H-1,2,4-triazin-5-one](/img/structure/B15001349.png)
![3-[(4-chlorophenyl)sulfonyl]-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B15001351.png)
![ethyl 2-[(4-butoxyphenyl)amino]-N-(ethoxycarbonyl)-3,3,3-trifluoroalaninate](/img/structure/B15001368.png)
